molecular formula C21H17NO5S B11317954 5-Hydroxy-7-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Hydroxy-7-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11317954
M. Wt: 395.4 g/mol
InChI Key: ASKIHWFTVVEKBO-UHFFFAOYSA-N
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Description

7-(3-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thienopyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thienopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of hydroxyl and methoxy groups on the phenyl rings.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing chromatography or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(3-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Phenyl Substituted Compounds: Compounds with hydroxyl and methoxy groups on phenyl rings.

Uniqueness

The uniqueness of 7-(3-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substitution pattern and functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

7-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H17NO5S/c1-27-14-7-5-11(6-8-14)17-18-19(28-20(17)21(25)26)15(10-16(24)22-18)12-3-2-4-13(23)9-12/h2-9,15,23H,10H2,1H3,(H,22,24)(H,25,26)

InChI Key

ASKIHWFTVVEKBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=C2NC(=O)CC3C4=CC(=CC=C4)O)C(=O)O

Origin of Product

United States

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